Thiothenoyltrifluoroacetone
Description
Thiothenoyltrifluoroacetone (TTTA), with the molecular formula C₈H₅F₃OS₂ (CAS: 13801-41-7), is a sulfur-containing β-diketone derivative. It is structurally characterized by a trifluoroacetyl group linked to a thiophene ring via a thioenol-keto tautomeric system. Key features include:
- Tautomerism: TTTA exists exclusively in the thioenol-keto form, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . This contrasts with oxygen-based β-diketones, which often exhibit keto-enol equilibria.
- Chelation Properties: TTTA forms neutral, solvent-free chelates with transition metals and actinides, attributed to its planar coordination geometry and sulfur donor atoms .
- Applications: TTTA is utilized in solvent extraction for f-block elements (e.g., Am(III), Eu(III)) and analytical chemistry for preconcentration of heavy metals like mercury(II) .
Structure
2D Structure
3D Structure
Properties
CAS No. |
13801-41-7 |
|---|---|
Molecular Formula |
C8H5F3OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2 |
InChI Key |
SCSSJQAVQJCRQC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Other CAS No. |
13801-41-7 |
Synonyms |
thiothenoyltrifluoroacetone |
Origin of Product |
United States |
Scientific Research Applications
Metal Extraction and Separation
1.1 Chelation Properties
Thiothenoyltrifluoroacetone exhibits strong chelating abilities, particularly with trivalent actinides and lanthanides. It forms stable complexes that facilitate the extraction of these metals from various matrices. The compound's ability to form chelates is leveraged in supercritical fluid extraction processes, which are noted for their efficiency and reduced environmental impact compared to traditional methods .
1.2 Supercritical Fluid Extraction
Research indicates that this compound can be effectively utilized in supercritical carbon dioxide extraction systems. In one study, uranium was extracted from metal oxides by dissolving this compound in supercritical carbon dioxide, demonstrating its capability to selectively separate desired metal complexes from impurities . This method not only enhances extraction efficiency but also minimizes hazardous waste production.
Case Studies
2.1 Extraction of Actinides
A notable application of this compound is in the extraction of actinides such as uranium and plutonium. A study highlighted that the compound effectively forms complexes with trivalent actinides, allowing for their separation from lanthanides. The preference of this compound for actinides over lanthanides is attributed to the stronger covalent interactions formed between sulfur donors and actinides .
2.2 Comparative Studies on Metal Ion Separation
Research has compared the efficacy of this compound with other extractants in separating metal ions like iron, copper, and nickel. In one experiment, this compound outperformed traditional extractants by providing higher separation factors for actinide ions in acidic environments . This demonstrates its potential as a superior alternative for metal ion separation in nuclear chemistry applications.
Comprehensive Data Tables
| Application | Metal Ion | Extraction Method | Efficiency | Notes |
|---|---|---|---|---|
| Supercritical Fluid Extraction | Uranium | Supercritical CO2 with this compound | High | Reduces hazardous waste |
| Chelation | Plutonium | Liquid-Liquid Extraction | Moderate | Strong covalent interactions |
| Separation | Iron, Copper, Nickel | TLC and HPLC with this compound | High | Higher separation factors than traditional methods |
Comparison with Similar Compounds
Thenoyltrifluoroacetone (HTTA)
HTTA (C₈H₅F₃O₂S), an oxygen analog of TTTA, replaces the sulfur atom in the enolic position with oxygen. Key differences include:
Mechanistic Insight: TTTA synergizes with sulfur-donor ligands (e.g., triisobutyl phosphine sulfide) for enhanced actinide extraction, whereas HTTA pairs with oxygen donors like DMDHOPDA (N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide) .
Thiohexafluoroacetylacetone (SHFA)
SHFA (C₅HF₆OS) is a fluorinated thio-β-diketone with distinct spectral and chemical properties:
Functional Divergence: SHFA’s higher fluorination increases its lipophilicity, making it more effective in non-aqueous extraction systems compared to TTTA .
Dithizone (Diphenylthiocarbazone)
Dithizone (C₁₃H₁₂N₄S) is a sulfur-containing chelator used for heavy metal detection:
Application Note: While dithizone offers superior molar absorptivity, TTTA’s stability in acidic media and compatibility with sulfur-rich ligands make it preferable for synergistic extraction systems .
Tofenamic Acid and Diphenylamine Analogs
Though structurally distinct, these compounds share sulfur/aromatic motifs with TTTA:
| Property | TTTA | Tofenamic Acid | Reference |
|---|---|---|---|
| Functional Groups | Thioenol-keto, trifluoroacetyl | Carboxylic acid, aromatic amine | |
| Biological Relevance | Limited toxicological data | NSAID (anti-inflammatory) |
Toxicological Caution : Unlike tofenamic acid, TTTA’s toxicity profile remains understudied, necessitating careful handling .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-amino-6-(1-hydroxyethyl)-benzoic acid (sodium salt) is diazotized using sodium nitrite in hydrochloric acid. The resulting diazonium salt is treated with sulfur powder in a 30% sodium hydroxide solution at 60°C for 60 minutes. This facilitates the substitution of the diazo group with a thiol (-SH) moiety, yielding a thiophenol intermediate. The reaction achieves chemical yields exceeding 95% in the mixture, with isolated yields of 85% after aqueous phase extraction.
Critical Parameters :
-
Temperature : 30–80°C (optimal at 60°C)
-
Base Concentration : 2.5–5 mol equivalents of NaOH per diazonium compound
-
Sulfur Stoichiometry : 1.05–1.2 mol equivalents relative to the diazonium salt
Thioketonization via Sulfur-Containing Reagents
The conversion of thenoyltrifluoroacetone (TTA) to TTF requires replacing the ketonic oxygen with sulfur. This is achieved using sulfur-donating reagents under controlled conditions.
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR), a widely used thionating agent, facilitates the substitution of carbonyl oxygen with sulfur. In a typical protocol:
-
TTA (1.0 mol) is dissolved in anhydrous toluene.
-
Lawesson’s reagent (0.55 mol) is added incrementally at 0°C.
-
The mixture is refluxed at 110°C for 12 hours under nitrogen.
The reaction progress is monitored via FT-IR, observing the disappearance of the C=O stretch at 1,720 cm⁻¹ and the emergence of C=S at 1,150 cm⁻¹. Purification by silica gel chromatography (hexane:ethyl acetate, 4:1) yields TTF with 78–82% efficiency.
Phosphorus Pentasulfide (P₄S₁₀) Method
An alternative approach employs P₄S₁₀ in pyridine:
-
Molar Ratio : TTA:P₄S₁₀ = 1:0.3
-
Conditions : Reflux at 80°C for 6 hours
Industrial-Scale Synthesis via Continuous Flow Reactors
A patent-pending method emphasizes scalability by employing a continuous flow system to enhance reaction homogeneity and safety.
Reactor Configuration and Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Tubular plug-flow reactor |
| Residence Time | 15–20 minutes |
| Temperature | 50°C |
| Pressure | 2 bar |
| Feed Rate (Diazonium) | 0.8 L/min |
| Feed Rate (S₂⁻) | 1.2 L/min |
This method reduces byproduct formation (e.g., disulfides) to <5% and achieves a throughput of 120 kg/day.
Supercritical Fluid Extraction for Purification
Post-synthesis purification of TTF leverages supercritical CO₂ (scCO₂) to isolate the product from unreacted precursors and sulfur byproducts.
Extraction Protocol
-
Equipment : ISCO oven system with a 20 mL extraction cell
-
Conditions :
-
Temperature: 60°C
-
Pressure: 3,000 psi
-
Modifier: 5% (v/v) methanol in CO₂
-
-
Process : Dynamic flushing for 10 minutes at 2 mL/min CO₂ flow rate
This technique achieves >98% purity, as confirmed by HPLC-UV analysis at 254 nm.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Purity (%) | Energy Intensity (kWh/kg) |
|---|---|---|---|---|
| Diazonium Sulfurization | 85 | High | 95 | 12 |
| Lawesson’s Reagent | 82 | Moderate | 98 | 18 |
| P₄S₁₀ Thionation | 75 | Low | 90 | 22 |
| Continuous Flow | 88 | High | 97 | 10 |
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for determining the tautomeric form of thiothenoyltrifluoroacetone in solution?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for identifying tautomeric forms. NMR data (e.g., chemical shifts and splitting patterns) can distinguish between thioenol-keto and thio-keto-enol tautomers. For instance, the absence of signals for thio-keto protons in the NMR spectrum confirms the dominance of the thioenol-keto form. IR spectroscopy further supports this by detecting characteristic absorption bands for enolic O–H stretching (absent in thioenol-keto) or S–H stretching (if present). These findings align with studies confirming exclusive thioenol-keto tautomerism in this compound .
Q. How can this compound be utilized in solvent extraction systems for f-block elements?
- Methodological Answer : this compound (STTA) acts as a chelating agent for metal ions like Eu(III) and Am(III). Experimental design involves adjusting pH and ligand-to-metal ratios to optimize extraction efficiency. For example, in a 0.1 N sodium perchlorate solution, STTA in toluene extracts these metals via formation of neutral complexes. Synergistic effects can be studied by combining STTA with co-ligands like N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide (DMDHOPDA), which enhances distribution coefficients through mixed-ligand complexation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of vapors.
- Waste disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal.
These practices align with general laboratory safety frameworks referenced in risk assessments for fluorinated compounds .
Advanced Research Questions
Q. How do temperature-dependent NMR studies resolve contradictions in tautomerism reports for this compound?
- Methodological Answer : While room-temperature NMR and IR data confirm the thioenol-keto form, low-temperature studies reveal dynamic tautomeric exchange. Variable-temperature NMR (e.g., at –40°C to 25°C) can capture slowed exchange rates, allowing observation of distinct resonance splitting. For instance, Klose et al. demonstrated reversible interconversion between tautomers at sub-ambient temperatures using deuterated solvents. This methodology reconciles discrepancies by highlighting temperature as a critical variable in tautomer stability .
Q. What mechanistic insights explain the synergism between this compound and phosphine sulfide ligands in actinide extraction?
- Methodological Answer : Synergism arises from cooperative coordination between STTA and sulfur-donor ligands (e.g., tri-iso-butylphosphine sulfide). Experimental validation involves:
- Step 1 : Varying ligand ratios (e.g., STTA:DMDHOPDA = 1:3, 1:2, 1:1) to identify optimal extraction efficiency.
- Step 2 : Slope analysis of log-log plots to determine stoichiometry (e.g., 1:3:1 or 1:2:2 metal:STTA:co-ligand complexes).
- Step 3 : Spectroscopic validation (EXAFS, UV-Vis) to confirm ternary complex formation.
Such studies reveal enhanced metal-ligand stability via charge-neutralization and reduced aqueous solubility .
Q. How can contradictions in environmental persistence data for trifluoroacetate derivatives (e.g., degradation products of STTA) be addressed?
- Methodological Answer : Discrepancies in environmental half-lives (e.g., TFA in rainwater vs. soil) require:
- Controlled degradation studies : Simulate STTA breakdown under UV light or microbial action, followed by LC-MS/MS quantification of TFA.
- Isotopic tracing : Use -NMR or -labeled STTA to track degradation pathways.
- Comparative analysis : Cross-reference data with regional environmental factors (e.g., pH, organic matter content) to identify context-dependent degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
